1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-8(7-9)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGIJIVPXAETMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210485-67-8 | |
| Record name | 1-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride, a compound featuring a cyclopropane structure, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial properties, interactions with biological targets, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1439903-03-3
- Molecular Formula: C11H16ClNO
- Molecular Weight: 215.71 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of cyclopropane derivatives, including this compound. The compound has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Cyclopropane Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 16 μg/mL |
The data indicate that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as significant antifungal activity against Candida albicans .
The mechanism by which this compound exerts its antimicrobial effects may involve interaction with specific enzymes or receptors in microbial cells. Molecular docking studies suggest that it binds effectively to targets involved in cell wall synthesis and metabolic pathways, enhancing its inhibitory effects on microbial growth .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of this compound was tested against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 32 μg/mL, the compound significantly inhibited bacterial growth, indicating its potential as a therapeutic agent for treating infections caused by resistant strains .
Case Study 2: Antifungal Properties
Another study focused on the antifungal properties of the compound against Candida albicans. The results demonstrated that at a concentration of 16 μg/mL, it not only inhibited growth but also showed fungicidal activity, suggesting its potential application in antifungal therapies .
Structure-Activity Relationship (SAR)
The biological activity of cyclopropane derivatives is influenced by their structural features. For instance, the presence of electron-donating groups like methoxy significantly enhances antibacterial properties compared to halogen substitutions. This relationship emphasizes the importance of molecular modifications in optimizing biological activity .
Scientific Research Applications
Chemical Structure and Synthesis
1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride is characterized by a cyclopropane ring attached to a methoxy-substituted phenyl group. The synthesis of this compound typically involves cyclopropanation reactions using appropriate olefin precursors. Common methods include:
- Cyclopropanation : Involves the reaction of a suitable olefin with a cyclopropanating agent under controlled conditions.
- Amination : Following cyclopropanation, the introduction of the amine group is achieved through amination processes.
- Formation of Hydrochloride Salt : The final product is converted to its hydrochloride salt for improved stability and solubility.
The biological activity of this compound has been investigated in various studies, revealing its potential as a pharmacological agent:
- Antitumor Activity : Research indicates that certain derivatives of cyclopropanamine compounds exhibit significant antitumor activity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit cell growth in human tumor cells, suggesting potential applications in cancer therapy .
- Receptor Modulation : The compound may interact with specific receptors in the body, such as serotonin receptors, influencing pathways related to mood and anxiety disorders. This interaction positions it as a candidate for developing treatments for psychiatric conditions .
Therapeutic Applications
The therapeutic potential of this compound extends across several domains:
- Neurological Disorders : Due to its interaction with neurotransmitter systems, the compound is being studied for its effects on conditions like depression and anxiety.
- Pain Management : Its analgesic properties make it a candidate for developing new pain relief medications.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Antitumor Efficacy Study : A study conducted by the National Cancer Institute demonstrated that derivatives of cyclopropanamines exhibited significant inhibition rates against various cancer cell lines, indicating their potential as anticancer agents .
- Neuropharmacological Assessment : Research focusing on serotonin receptor modulation showed that certain cyclopropane derivatives could enhance serotonin signaling, suggesting their utility in treating mood disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride with structurally analogous cyclopropane amines, highlighting substituent effects, molecular properties, and research applications:
*Calculated based on analogous 4-methoxy derivative .
Key Observations:
Substituent Position : The meta-methoxy group in the target compound distinguishes it from para-substituted analogs (e.g., 4-methoxyphenyl), which may exhibit differences in receptor binding due to altered electronic and steric profiles .
Halogen Effects : Fluorine and bromine substituents (e.g., 2-fluoro, 2-bromo) increase electronegativity and molecular weight, respectively, impacting lipophilicity and pharmacokinetics .
Heterocyclic Variations : Compounds like the benzodioxin and benzoxazole derivatives demonstrate how ring modifications can enhance solubility or introduce new bioactivities .
Synthetic Utility: The methoxymethyl analog (C₅H₁₂ClNO) serves as a simpler scaffold for structure-activity relationship studies .
Pharmacological Context:
The target compound’s cyclopropane structure may offer advantages in metabolic stability compared to cyclohexanol-based analgesics .
Preparation Methods
Cyclopropanation of Aromatic Precursors
- The cyclopropane ring is typically constructed by cyclopropanation of an appropriate aromatic precursor such as 3-methoxyphenylacetonitrile or 3-methoxybenzyl halides.
- Common cyclopropanating agents include diazomethane or carbenoid reagents generated in situ (e.g., from diazomethane or trimethylsulfoxonium iodide with strong bases like sodium hydride).
- Reaction solvents often include polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
- Reaction temperatures are controlled between ambient and moderate heating (40–60°C) to optimize yield and selectivity.
Introduction of the Amine Group and Hydrochloride Salt Formation
- After cyclopropanation, the nitrile or ester intermediates are converted to the corresponding amines by reduction, typically catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
- Alternatively, nucleophilic substitution reactions with amine sources can be employed if starting from benzyl halides.
- The free amine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing the compound's crystallinity and water solubility.
Industrial Production Methods
- Industrial synthesis often employs continuous flow reactors to improve reaction control, scalability, and reproducibility.
- Optimization of parameters such as reagent stoichiometry, temperature, pressure, and reaction time is crucial to maximize yield (typically >70%) and purity.
- Purification methods include crystallization from suitable solvents and chromatographic techniques.
- The hydrochloride salt is obtained by direct acidification of the free base with hydrochloric acid in solvents like methanol or ethanol.
Detailed Reaction Scheme and Conditions
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Cyclopropanation | 3-Methoxyphenylacetonitrile + diazomethane or trimethylsulfoxonium iodide + NaH in DMSO | Formation of cyclopropane ring on aromatic precursor | Moderate to high yield; reaction temp 40–60°C |
| 2. Reduction/Amination | Hydrogenation with Pd/C under H2 atmosphere or nucleophilic substitution | Conversion of nitrile or ester to amine | High yield; mild conditions preferred |
| 3. Hydrochloride salt formation | Treatment with HCl in methanol or ethanol | Formation of crystalline hydrochloride salt | High purity; enhanced solubility |
Research Findings and Optimization Insights
- Reaction Optimization: Adjusting solvent polarity and temperature significantly impacts cyclopropanation efficiency and stereoselectivity. For example, using DMSO and maintaining temperature around 50°C improves yield and reduces side reactions.
- Continuous Flow Advantages: Implementation of continuous flow reactors for cyclopropanation and hydrogenation steps enhances reproducibility and scalability, allowing for better heat and mass transfer.
- Purity and Characterization: Final product purity is confirmed by HPLC-UV (retention time matching), ^1H and ^13C NMR (cyclopropane protons at δ 1.2–1.8 ppm, methoxy protons at δ ~3.8 ppm), and mass spectrometry (molecular ion at m/z ~197.66 for C10H12ClNO).
- Environmental and Safety Notes: The synthetic routes avoid highly toxic reagents where possible, and mild reaction conditions (room temperature to moderate heating) facilitate safer industrial handling.
Comparative Notes on Related Compounds
While the focus is on this compound, structurally related compounds such as 2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride have similar synthetic strategies involving cyclopropanation of methoxy-substituted aromatic precursors followed by amination and salt formation, underscoring the general applicability of these methods across positional isomers.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | 3-Methoxyphenylacetonitrile, 3-methoxybenzyl halides |
| Cyclopropanation Agents | Diazomethane, trimethylsulfoxonium iodide + NaH |
| Solvents | DMSO, dichloromethane, methanol, ethanol |
| Reduction/Amination Methods | Catalytic hydrogenation (Pd/C), nucleophilic substitution |
| Salt Formation | Treatment with hydrochloric acid in alcoholic solvents |
| Reaction Conditions | 40–60°C for cyclopropanation; mild conditions for reduction; room temperature for salt formation |
| Industrial Scale Techniques | Continuous flow reactors, optimized stoichiometry, crystallization, chromatography |
| Analytical Characterization | HPLC-UV, ^1H/^13C NMR, Mass Spectrometry |
This comprehensive overview synthesizes diverse research findings and industrial practices to present an authoritative guide on the preparation of this compound, emphasizing reaction conditions, optimization strategies, and practical considerations for laboratory and industrial synthesis.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride, and what challenges arise due to the 3-methoxyphenyl substituent?
Answer: Synthesis typically involves cyclopropanation of 3-methoxyphenyl precursors (e.g., via [2+1] cycloaddition using diazo compounds) followed by amine functionalization. The electron-donating methoxy group can hinder reactivity by stabilizing intermediates, necessitating catalysts like palladium for cross-coupling or boron trifluoride for cyclopropane ring formation. Post-synthesis, hydrochloric acid is used to form the hydrochloride salt. Key challenges include regioselectivity control and minimizing byproducts like ring-opened derivatives. Optimizing reaction time and temperature (e.g., 0–25°C) improves yields .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy (¹H, ¹³C): Assigns cyclopropane ring protons (δ ~1.5–2.5 ppm) and methoxy group (δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals.
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄ClNO).
- X-ray Crystallography: Resolves stereochemical ambiguities in the cyclopropane ring.
- HPLC: Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the primary research applications of this compound in medicinal chemistry?
Answer: The rigid cyclopropane scaffold and methoxyphenyl group make it a candidate for CNS drug development. It serves as a serotonin receptor modulator precursor, with the methoxy group enhancing binding affinity. Studies also explore its use in enzyme inhibition (e.g., monoamine oxidases) and as a chiral building block for bioactive molecules .
Q. What are the stability considerations under different storage conditions?
Answer: The compound is hygroscopic and prone to decomposition under acidic or humid conditions. Store at 2–8°C in airtight containers under nitrogen. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) show <5% degradation over 6 months when protected from light .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?
Answer: Unexpected splitting may arise from dynamic ring puckering or impurities. Use variable-temperature NMR to identify temperature-dependent conformational changes. For example, cooling to −40°C simplifies splitting caused by rapid ring inversion. DFT calculations (e.g., Gaussian09) predict NMR chemical shifts, validating assignments. Cross-reference with X-ray data to confirm spatial arrangements .
Q. How does the compound’s stereochemistry influence its biological activity, and what methods determine enantiomeric excess?
Answer: The cyclopropane ring’s stereochemistry (cis/trans) affects receptor binding. For instance, the (1R,2R)-enantiomer may exhibit higher affinity for serotonin transporters. Chiral HPLC (Chiralpak AD-H column) or supercritical fluid chromatography (SFC) resolves enantiomers. Polarimetric analysis quantifies enantiomeric excess (ee >98% achievable via chiral resolution with tartaric acid derivatives) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Answer: Density Functional Theory (DFT): Models transition states and charge distribution. For example, Fukui indices identify electrophilic sites (e.g., cyclopropane carbons) prone to nucleophilic attack. Molecular Dynamics (MD) simulations assess solvent effects (e.g., DMF vs. THF) on reaction pathways. Studies show the methoxy group’s electron-donating effect reduces electrophilicity at the para position .
Q. What strategies mitigate side reactions during hydrochloride salt formation?
Answer:
- Controlled Acid Addition: Introduce HCl gas slowly in anhydrous ethanol to avoid localized over-acidification, which can degrade the cyclopropane ring.
- Anti-Solvent Crystallization: Use cold diethyl ether to precipitate the salt, minimizing byproduct formation.
- In-Situ Monitoring: FTIR tracks amine protonation (N–H stretch at ~2500 cm⁻¹) to optimize stoichiometry .
Q. How can interdisciplinary approaches enhance the compound’s utility in materials science?
Answer: The cyclopropane ring’s strain energy (~27 kcal/mol) makes it a candidate for strained monomers in polymer synthesis. Collaborate with materials scientists to design thermally stable epoxy resins or photoresponsive materials. For example, UV-initiated ring-opening polymerization yields cross-linked networks with tunable mechanical properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
